molecular formula C21H25FN2O2S B254880 N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No. B254880
M. Wt: 388.5 g/mol
InChI Key: DGMQUDXLVBFQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide in lab experiments is its potential to be developed into a new drug for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for the study of N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify the specific enzymes it targets. Another direction is to study its potential as a drug for the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, more studies are needed to determine its toxicity and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves several steps. The starting material is 4-fluorobenzaldehyde, which undergoes a condensation reaction with morpholine to form 4-fluorobenzylmorpholine. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene to form the final product.

Scientific Research Applications

N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

Product Name

N-(3-((4-fluorophenyl)(morpholino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Molecular Formula

C21H25FN2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H25FN2O2S/c1-14(25)23-21-19(17-4-2-3-5-18(17)27-21)20(24-10-12-26-13-11-24)15-6-8-16(22)9-7-15/h6-9,20H,2-5,10-13H2,1H3,(H,23,25)

InChI Key

DGMQUDXLVBFQRT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=C(C=C3)F)N4CCOCC4

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=C(C=C3)F)N4CCOCC4

Origin of Product

United States

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